2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- is a complex organic compound characterized by its unique structure, which includes a pyridinone ring substituted with a dimethylpyrimidinylthio group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- typically involves multiple steps, starting with the preparation of the pyridinone core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The introduction of the 4,6-dimethyl-2-pyrimidinylthio group is often accomplished using a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine derivative. The nitro group is usually introduced via nitration, using reagents such as nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Substituted pyridinone derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
- 2-amino-4,6-dichloropyrimidines
Uniqueness
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- is unique due to its specific combination
Properties
CAS No. |
172469-83-9 |
---|---|
Molecular Formula |
C12H12N4O3S |
Molecular Weight |
292.32 g/mol |
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H12N4O3S/c1-6-5-13-11(17)9(16(18)19)10(6)20-12-14-7(2)4-8(3)15-12/h4-5H,1-3H3,(H,13,17) |
InChI Key |
NXPHZRHQXWLIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C(=O)NC=C2C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.